molecular formula C19H23NO3 B3756804 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B3756804
M. Wt: 313.4 g/mol
InChI Key: NWFGLYOCGPFALV-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and a phenylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:

    Formation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Etherification: 4-methoxyphenol is then reacted with 4-chlorobutanoyl chloride in the presence of a base to form 4-(4-methoxyphenoxy)butanoyl chloride.

    Amidation: The final step involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 2-phenylethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenoxy)-N-(2-phenylethyl)butanamide.

    Reduction: Formation of 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the phenylethyl group can interact with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenoxy)-N-(2-phenylethyl)butanamide
  • 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butylamine
  • 4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanoic acid

Uniqueness

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide is unique due to the presence of both a methoxyphenoxy group and a phenylethyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-17-9-11-18(12-10-17)23-15-5-8-19(21)20-14-13-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGLYOCGPFALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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